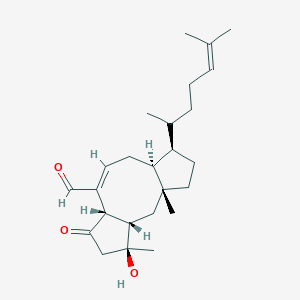

Ophiobolin C

Description

This compound has been reported in Aspergillus stellatus with data available.

sesterterpene; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMYIADTRHIMY-BNFAVABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Ophiobolin C from Bipolaris oryzae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoid natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] First discovered in the 1950s, these fungal metabolites have garnered significant interest due to their diverse and potent biological activities, including phytotoxic, antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2] Bipolaris oryzae, a plant pathogenic fungus responsible for brown spot disease in rice, is a notable producer of various ophiobolins, including Ophiobolin C.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Bipolaris oryzae, with a focus on experimental protocols, quantitative data, and the elucidation of its molecular mechanisms of action.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₈O₃ | [No specific citation found] |

| Molecular Weight | 386.6 g/mol | [No specific citation found] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [No specific citation found] |

Biological Activities of this compound and Related Analogs

| Compound | Activity | Cell Line/Organism | IC₅₀/EC₅₀ | Reference |

| Ophiobolin A | Cytotoxicity | HeLa (cervical cancer) | < 0.1 µg/mL | [1] |

| Ophiobolin A | Cytotoxicity | KB (oral cancer) | 0.89 µg/mL | [1] |

| Ophiobolin I | Cytotoxicity | HeLa (cervical cancer) | 0.1 µg/mL | [6] |

| Ophiobolin I | Cytotoxicity | KB (oral cancer) | 0.9 µg/mL | [6] |

| 6-epi-Ophiobolin A | Cytotoxicity | HCT-8 (colon adenocarcinoma) | Not specified | [3] |

| 6-epi-Ophiobolin A | Cytotoxicity | Bel-7402 (liver cancer) | Not specified | [3] |

| 6-epi-Ophiobolin A | Cytotoxicity | BGC-823 (gastric cancer) | Not specified | [3] |

| 6-epi-Ophiobolin A | Cytotoxicity | A549 (lung adenocarcinoma) | Not specified | [3] |

| 6-epi-Ophiobolin A | Cytotoxicity | A2780 (ovarian adenocarcinoma) | Not specified | [3] |

| 3-anhydro-ophiobolin A | Phytotoxicity | Setaria viridis (green foxtail) | Most phytotoxic of tested ophiobolins | [3] |

Experimental Protocols

Fungal Cultivation and Fermentation

A detailed protocol for the cultivation of Bipolaris oryzae is crucial for consistent production of this compound. The following is a representative procedure adapted from methodologies used for related ophiobolins.[5]

-

Strain and Pre-culture: Obtain a pure culture of Bipolaris oryzae. Pre-culture the fungal strain on potato dextrose agar (PDA) slants at 25 °C for 10 days to ensure robust growth.

-

Spore Inoculum Preparation: Prepare a spore suspension by adding sterile distilled water to the PDA slants and gently scraping the surface to release the spores. Adjust the final spore concentration to approximately 1 x 10⁶ spores/mL.

-

Fermentation: Inoculate a liquid medium, such as potato dextrose broth (PDB), with the spore suspension. For larger scale production, use multiple Erlenmeyer flasks. Incubate the flasks at 28 °C on a rotary shaker at 160 rpm for 12-14 days.

Extraction and Isolation of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth.[3][5]

-

Harvesting and Extraction: After the incubation period, filter the fungal culture through cheesecloth to separate the mycelia from the culture filtrate. Extract the filtrate twice with an equal volume of ethyl acetate (EtOAc). Pool the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Silica Gel Chromatography (Initial Fractionation):

-

Adsorb the crude extract onto silica gel (100-200 mesh).

-

Perform vacuum liquid chromatography using a stepwise gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol to yield multiple fractions.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing ophiobolins.

-

-

Sephadex LH-20 Chromatography (Further Purification):

-

Combine the fractions rich in ophiobolins and further purify them using a Sephadex LH-20 column with methanol or acetone as the eluent. This step helps in removing pigments and other impurities.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification of this compound is achieved by semi-preparative reversed-phase HPLC.

-

Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at a wavelength of approximately 230-240 nm.

-

Collect the fractions corresponding to the peak of this compound and evaporate the solvent to obtain the pure compound.

-

Signaling Pathways and Mechanisms of Action

Calmodulin Inhibition

Ophiobolins are known to be potent inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. The inhibition is irreversible and occurs through the covalent modification of lysine residues on calmodulin. [No specific citation found]

NF-κB Signaling Pathway Inhibition

Several studies have indicated that ophiobolins can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[7][8] The exact molecular target of this compound within this pathway is still under investigation, but it is hypothesized to interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Experimental Workflow Visualization

The overall process for the discovery and isolation of this compound from Bipolaris oryzae can be summarized in the following workflow:

Conclusion

This compound, a sesterterpenoid produced by Bipolaris oryzae, represents a promising natural product with a range of biological activities. This guide provides a comprehensive framework for its isolation and characterization, from fungal culture to the elucidation of its molecular mechanisms of action. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology. Further investigation into the precise molecular targets of this compound, particularly within the NF-κB pathway, will be crucial for its potential development as a therapeutic agent.

References

- 1. "Bioactive compounds from fungus Bipolaris oryzae" by Kanokwan Sawang [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ophiobolin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin C is a naturally occurring sesterterpenoid produced by various fungal species, notably from the genus Aspergillus. As a member of the ophiobolin family, it is characterized by a distinctive 5-8-5 tricyclic carbon skeleton. This guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It details the spectroscopic data that form the basis of its structural elucidation and presents information on its biological activities, including its roles as a CCR5 antagonist and a cytotoxic agent. This document is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex sesterterpenoid with the molecular formula C₂₅H₃₈O₃, corresponding to a molecular weight of 386.6 g/mol .[1] Its structure is built upon the ophiobolane backbone, which is characterized by a fused 5-8-5 tricyclic ring system.

The systematic IUPAC name for this compound is (1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradec-8-ene-8-carbaldehyde.[1] This nomenclature precisely defines the absolute stereochemistry at all chiral centers and the geometry of the endocyclic double bond.

Key Structural Features:

-

Tricyclic Core: A fused ring system consisting of two five-membered rings and one eight-membered ring.

-

Side Chain: A C₈ isoprenoid-derived side chain attached at position 12.

-

Functional Groups: The molecule possesses a tertiary alcohol, a ketone, an α,β-unsaturated aldehyde, and a trisubstituted double bond within the side chain.

The chemical structure and stereochemistry of this compound are depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₈O₃ | [1] |

| Molecular Weight | 386.6 g/mol | [1] |

| IUPAC Name | (1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradec-8-ene-8-carbaldehyde | [1] |

| CAS Number | 19022-51-6 | [1] |

| InChI Key | PLWMYIADTRHIMY-BNFAVABNSA-N | [1] |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration of these centers has been determined through extensive spectroscopic analysis and comparison with related, structurally characterized ophiobolins. The IUPAC name specifies the following stereochemical assignments: 1R, 3S, 4R, 7S, 11S, 12R, and 2'S in the side chain, with an E configuration for the double bond at position 8.

The absolute configuration of the broader ophiobolin class was originally established through X-ray crystallographic analysis of a derivative, ophiobolin methoxybromide.[2][3] This foundational work provided the stereochemical framework for subsequently isolated members of the family, including this compound.

Experimental Data and Protocols

Isolation and Purification

This compound is typically isolated from fermentation cultures of Aspergillus species, such as Aspergillus ustus.[4][5][6] A general protocol for the isolation and purification of ophiobolins from fungal cultures is outlined below. It should be noted that specific details may vary between different producing strains and research groups.

General Experimental Protocol for Isolation:

-

Fungal Cultivation: The producing fungal strain is cultivated on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or acetone.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This often involves:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods (NMR, MS).

A workflow for a typical isolation process is depicted in the following diagram.

Caption: General workflow for the isolation of this compound.

Spectroscopic Data

The structure of this compound has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, unambiguously assigned NMR data set for this compound is not readily available in a single, consolidated source in the searched literature, the characteristic chemical shifts for the ophiobolin skeleton are well-documented. A representative set of expected ¹H and ¹³C NMR chemical shifts, based on the known structure and data from closely related analogs, is presented in Table 2. The exact values can vary slightly depending on the solvent and instrument used.

Table 2. Representative ¹H and ¹³C NMR Data for the this compound Skeleton.

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | ~40 | |

| 2 | ~35 | |

| 3 | ~75 | |

| 4 | ~45 | |

| 5 | ~210 | |

| 6 | ~50 | |

| 7 | ~155 | |

| 8 | ~140 | ~6.5 (d) |

| 9 | ~130 | |

| 10 | ~30 | |

| 11 | ~55 | |

| 12 | ~40 | |

| 13 | ~25 | |

| 14 | ~30 | |

| 15 | ~20 | |

| 16 | ~125 | ~5.1 (t) |

| 17 | ~132 | |

| 18 | ~25 | ~1.7 (s) |

| 19 | ~17 | ~1.6 (s) |

| 20 | ~25 | |

| 21 | ~195 | ~9.5 (s) |

| 22 | ~20 | |

| 23 | ~30 | |

| 24 | ~20 |

| 25 | ~20 | |

Note: This table is a compilation of expected chemical shifts and should be used for reference purposes. Experimental values should be determined for definitive structural assignment.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed using appropriate software, and the chemical shifts and coupling constants are determined. The structure is assigned by interpreting the correlations observed in the 2D NMR spectra.

X-ray Crystallography: To date, a single-crystal X-ray diffraction study for the unmodified this compound has not been reported in the searched literature. The determination of the absolute stereochemistry of the ophiobolin class relied on the X-ray crystallographic analysis of ophiobolin methoxybromide, a derivative of a closely related ophiobolin.[2][3] This suggests that obtaining single crystals of this compound suitable for X-ray diffraction may be challenging.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its roles as a CCR5 antagonist and a cytotoxic agent being of particular interest to the drug development community.

CCR5 Antagonism

This compound has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5).[5] CCR5 is a G protein-coupled receptor that, along with CD4, serves as a coreceptor for the entry of R5-tropic strains of HIV-1 into host cells. By binding to CCR5, antagonists can block the interaction between the viral envelope glycoprotein gp120 and the coreceptor, thereby inhibiting viral entry.

The downstream signaling consequences of this compound's antagonism of CCR5 have not been extensively detailed in the available literature. However, the general mechanism of CCR5 antagonists involves preventing the conformational changes in gp120 that are necessary for the subsequent fusion of the viral and cellular membranes.

References

- 1. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]

- 2. X-ray studies of C25 terpenoids. I. The crystal structure of ophiobolin methoxybromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Ophiobolins from the Mangrove Fungus Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Biosynthesis of Ophiobolin C in Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolins are a class of sesterterpenoids characterized by a distinctive 5-8-5 tricyclic carbon skeleton. Produced by various fungi, notably within the Aspergillus genus, these compounds have garnered significant interest from the scientific and pharmaceutical communities due to their potent cytotoxic activities against a range of cancer cell lines. Ophiobolin C, a key intermediate in the biosynthetic pathway of more complex ophiobolins, is of particular importance. Understanding its formation is crucial for the potential bioengineering of novel, high-yield production systems for drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Aspergillus species, detailing the genetic basis, enzymatic transformations, quantitative production data, and the core experimental protocols used in its elucidation.

The Ophiobolin Biosynthetic Gene Cluster (obl)

The production of ophiobolins in Aspergillus is governed by a dedicated biosynthetic gene cluster (obl). While variations exist between species, a core set of genes is conserved. In Aspergillus ustus, the cluster responsible for ophiobolin biosynthesis, designated oblAu, contains the essential genes for the formation of the initial sesterterpene scaffold and its subsequent modifications.

Key genes identified in the pathway leading to this compound include:

-

oblA (Au8003 in A. ustus): This gene encodes a bifunctional chimeric terpene synthase, OblA. This enzyme possesses both a prenyltransferase (PT) domain, which synthesizes the C25 precursor geranylfarnesyl diphosphate (GFPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and a terpene synthase (TS) domain, which catalyzes the complex cyclization of GFPP to form the foundational 5-8-5 tricyclic ring system of the ophiobolin family, resulting in the first key intermediate, Ophiobolin F.[1][2][3]

-

oblB (Au8002 in A. ustus): This gene encodes OblB, a cytochrome P450 monooxygenase. This enzyme is responsible for the oxidative modification of Ophiobolin F.[1][2] Specifically, it catalyzes a four-step oxidation process at positions C5 and C21 to convert Ophiobolin F into this compound.[1][4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a concise and elegant pathway involving two critical enzymatic steps following the formation of the universal C25 precursor, GFPP.

-

Cyclization to Ophiobolin F: The bifunctional ophiobolin synthase, OblA, catalyzes the head-to-tail condensation of IPP and DMAPP units to form the linear C25 precursor, GFPP. Subsequently, the same enzyme's TS domain orchestrates a complex intramolecular cyclization cascade of GFPP to yield Ophiobolin F, the first committed intermediate with the characteristic 5-8-5 tricyclic core.[1][2]

-

Oxidation to this compound: Ophiobolin F is then acted upon by the P450 monooxygenase, OblB. This enzyme facilitates multiple oxidative modifications at the C5 and C21 positions of the Ophiobolin F molecule.[1] This transformation results in the formation of this compound, a key nodal intermediate in the biosynthesis of a wider array of ophiobolin derivatives.[1]

Quantitative Data

Research into ophiobolin biosynthesis has provided valuable quantitative data regarding production titers and biological activity. These metrics are essential for evaluating the potential of native and engineered strains for drug development pipelines.

| Compound | Producing Strain / System | Titer / Concentration | Biological Activity (Cell Line) | IC₅₀ Value (µM) | Reference |

| This compound | Aspergillus ustus (Engineered) | ~200 mg/L | MCF-7 (Breast Cancer) | 3.64 - 4.88 | [2] |

| This compound | Aspergillus ustus (Engineered) | ~200 mg/L | MDA-MB-231 (Breast Cancer) | 1.52 - 2.26 | [2] |

| This compound | Aspergillus ustus (Engineered) | ~200 mg/L | MCF-7/ADR (Resistant) | 0.77 - 2.71 | [2] |

| Ophiobolin F | E. coli (Engineered) | 82.76 mg/L | N/A | N/A | [5] |

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, molecular, and analytical techniques. Below are detailed methodologies for two cornerstone experimental approaches.

Gene Function Confirmation via Targeted Knockout

This protocol describes the process of deleting a target gene (e.g., oblB) from the native Aspergillus host to confirm its role in the biosynthetic pathway through metabolic profile analysis. The method relies on generating a deletion cassette with flanking homologous regions and a selectable marker, followed by transformation and screening.

Methodology:

-

Deletion Cassette Construction:

-

Amplify ~1.5 kb regions of DNA upstream (5' flank) and downstream (3' flank) of the target gene's open reading frame (ORF) from Aspergillus ustus genomic DNA using high-fidelity PCR.

-

Amplify a selectable marker gene, such as the hygromycin resistance gene (hph), from a plasmid template.

-

Using fusion PCR, stitch the 5' flank, the hph gene, and the 3' flank together to create a linear deletion cassette (5'-flank-hph-3'-flank).

-

-

Protoplast Preparation and Transformation:

-

Grow the wild-type A. ustus strain in a suitable liquid medium until a sufficient mycelial mass is obtained.

-

Harvest the mycelia and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.6 M KCl) to release protoplasts.

-

Purify the protoplasts by filtration and centrifugation.

-

Transform the protoplasts with the linear deletion cassette using a PEG-CaCl₂-mediated method.[6] This involves incubating the protoplasts with the DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.

-

-

Mutant Selection and Verification:

-

Plate the transformed protoplasts on regeneration agar containing the appropriate selection agent (e.g., hygromycin).

-

Isolate colonies that grow on the selective medium.

-

Verify the correct homologous recombination event and gene replacement by diagnostic PCR using primers that bind outside the flanking regions and within the marker gene. Successful replacement will yield a PCR product of a predicted size, which will be absent in the wild-type strain.

-

-

Metabolite Analysis:

-

Culture the verified knockout mutant (e.g., ΔoblB) and the wild-type strain under identical fermentation conditions.

-

Extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent (e.g., ethyl acetate).

-

Analyze and compare the metabolite profiles of the wild-type and mutant extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The absence of this compound and the accumulation of its precursor, Ophiobolin F, in the ΔoblB mutant would confirm the function of OblB.

-

Heterologous Expression in Aspergillus oryzae

To confirm that a minimal set of genes is sufficient for biosynthesis and to enable production in a clean, high-yield host, genes are expressed in a heterologous system. Aspergillus oryzae is a preferred host due to its genetic tractability and high capacity for secondary metabolite production.[8][9]

Methodology:

-

Expression Vector Construction:

-

Amplify the full-length cDNAs of the target genes (oblA and oblB) from an RNA library of the producing strain.

-

Clone the genes into an A. oryzae expression vector.[1] These vectors typically contain strong constitutive promoters (e.g., amyB promoter) and a selectable marker (e.g., pyrG auxotrophy marker). For multi-gene clusters, yeast-based recombination cloning can be used to assemble the entire pathway into a single vector.[1]

-

-

Transformation of A. oryzae :

-

Prepare protoplasts from a suitable auxotrophic strain of A. oryzae (e.g., a pyrG mutant).

-

Transform the protoplasts with the expression vector(s) using the PEG-CaCl₂ method, similar to the protocol for the native host.

-

-

Selection and Cultivation:

-

Select for successful transformants by plating on a minimal medium lacking the required nutrient (e.g., uridine for a pyrG mutant).

-

Isolate and cultivate confirmed transformant colonies in a suitable production medium.

-

-

Metabolite Analysis:

-

Extract metabolites from the culture of the A. oryzae transformant.

-

Analyze the extract by HPLC and LC-MS. The detection of Ophiobolin F (when expressing oblA alone) or this compound (when co-expressing oblA and oblB) confirms their respective functions and sufficiency for the pathway.[1]

-

Conclusion and Outlook

The biosynthesis of this compound in Aspergillus is a well-defined pathway, primarily involving the bifunctional terpene synthase OblA and the P450 monooxygenase OblB. The elucidation of this pathway provides a genetic and enzymatic blueprint for metabolic engineering. For researchers and drug development professionals, this knowledge opens avenues for:

-

Yield Improvement: Overexpression of key genes (oblA, oblB) and pathway regulators in the native host or a heterologous system can significantly increase the titer of this compound.

-

Combinatorial Biosynthesis: Introducing tailoring enzymes from other pathways could lead to the creation of novel ophiobolin analogs with potentially improved therapeutic properties.

-

Sustainable Production: Establishing a robust heterologous production platform in a fermentable organism like A. oryzae or E. coli can provide a scalable and sustainable source of these valuable compounds, overcoming the limitations of extraction from native fungal cultures.

Continued investigation into the regulatory mechanisms of the obl gene cluster and the structural biology of its enzymes will further empower the rational design of strains for the industrial production of ophiobolins.

References

- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 4. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus [mdpi.com]

An In-depth Technical Guide to the Identification and Characterization of the Ophiobolin C Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids characterized by a distinctive 5-8-5 tricyclic carbon skeleton.[1][2] These fungal secondary metabolites have garnered significant attention within the scientific community due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[3][4] Among them, Ophiobolin C stands out as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies employed in the identification and characterization of the this compound biosynthetic gene cluster, offering a foundational resource for researchers in natural product biosynthesis and pharmaceutical sciences.

Ophiobolins are produced by a variety of filamentous fungi, predominantly from the genera Aspergillus and Bipolaris.[1][5] The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes, typically organized in a contiguous cluster within the fungal genome. Understanding the genetic basis of this compound production is paramount for harnessing its therapeutic potential, enabling strategies for yield improvement through metabolic engineering and the generation of novel analogs via combinatorial biosynthesis.

This whitepaper will delve into the key genes involved in the this compound biosynthetic pathway, present quantitative data on its production, and provide detailed experimental protocols for gene cluster identification and characterization. Furthermore, it will feature visualizations of the biosynthetic pathway, a typical experimental workflow, and the overarching regulatory signaling pathways that govern the expression of the this compound gene cluster.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is a multi-step enzymatic process encoded by a dedicated gene cluster. While the exact gene content and organization can vary between different producing organisms, a core set of genes is consistently found.

Core Genes in the this compound Biosynthetic Pathway:

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| oblA | Terpene Synthase | Catalyzes the formation of the initial sesterterpenoid backbone from isoprene precursors.[1][2] |

| oblB | P450 Monooxygenase | Responsible for the oxidative modification of the terpene backbone to form this compound.[1][3] |

| oblC | FAD-dependent Oxidoreductase | In some species, this unclustered oxidase is involved in further modifications of the Ophiobolin core structure.[1][3] |

| oblD | Transporter | Facilitates the export of this compound out of the fungal cell, potentially contributing to self-resistance.[1] |

| oblR | Transcription Factor | A putative Zn(II)2Cys6 transcription factor that likely regulates the expression of the other genes within the cluster.[1] |

Quantitative Data on this compound Production

The production of this compound can be significantly influenced by the fungal strain, culture conditions, and genetic modifications. The following table summarizes representative quantitative data related to this compound biosynthesis.

| Parameter | Value | Organism/Condition | Reference |

| This compound Production Yield | 200 mg/L | Aspergillus ustus (engineered strain) | [3][4] |

| Relative Gene Expression of oblA | 1795-fold increase | Aspergillus ustus (ophiobolin-producing vs. non-producing conditions) | [6] |

| Relative Gene Expression of oblB | 760-fold increase | Aspergillus ustus (ophiobolin-producing vs. non-producing conditions) | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound gene cluster.

Fungal Culture and DNA Extraction

Objective: To obtain high-quality genomic DNA from an ophiobolin-producing fungus for subsequent molecular analyses.

Materials:

-

Ophiobolin-producing fungal strain (e.g., Aspergillus sp., Bipolaris sp.)

-

Potato Dextrose Agar (PDA) plates[7]

-

Fungal II Medium (specific composition may vary, a general formulation is provided below)[1]

-

Liquid nitrogen

-

DNA extraction kit (e.g., Fungal DNA Mini Kit)

Fungal II Medium Composition (per liter):

-

Sucrose: 30 g

-

Peptone: 5 g

-

Yeast Extract: 5 g

-

KH2PO4: 1 g

-

MgSO4·7H2O: 0.5 g

-

Adjust pH to 6.5

Procedure:

-

Inoculate the fungal strain onto PDA plates and incubate at 28°C for 5-7 days until sufficient sporulation is observed.

-

Harvest spores and inoculate into 100 mL of liquid Fungal II Medium in a 250 mL flask.

-

Incubate the liquid culture at 28°C with shaking at 180 rpm for 3-5 days.

-

Harvest the mycelia by filtration through sterile cheesecloth.

-

Wash the mycelia with sterile distilled water.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract genomic DNA from the powdered mycelia using a fungal DNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

Gene Cluster Identification and Amplification

Objective: To identify and amplify the core genes of the this compound biosynthetic cluster.

Materials:

-

Genomic DNA from the ophiobolin-producing fungus

-

Degenerate primers targeting conserved regions of terpene synthases and P450 monooxygenases (primer design is crucial and should be based on alignments of known ophiobolin biosynthesis genes).

-

Specific primers for the amplification of the full-length oblA, oblB, and other cluster genes (once initial sequence data is obtained).

-

PCR reaction mix (Taq polymerase, dNTPs, buffer)

-

Thermal cycler

-

Agarose gel electrophoresis equipment

Procedure:

-

Primer Design: Specific primer sequences for the amplification of the this compound gene cluster are dependent on the target organism. A general approach involves aligning known oblA and oblB gene sequences from related fungi to identify conserved regions for degenerate primer design. Once a partial sequence is obtained, specific primers can be designed for inverse PCR or genome walking to amplify the entire cluster.

-

PCR Amplification:

-

Set up a PCR reaction with the following components:

-

Genomic DNA (10-100 ng)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

PCR Master Mix (2X)

-

Nuclease-free water to a final volume of 25 µL

-

-

Use the following general PCR cycling conditions, which may need to be optimized based on the primers and target DNA:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (temperature is primer-dependent)

-

Extension: 72°C for 1-3 minutes (time is dependent on the expected product size)

-

-

Final extension: 72°C for 10 minutes

-

-

-

Analysis of PCR Products:

-

Analyze the PCR products by agarose gel electrophoresis.

-

Excise the bands of the expected size and purify the DNA using a gel extraction kit.

-

Sequence the purified DNA fragments to confirm their identity.

-

Heterologous Expression of the this compound Gene Cluster

Objective: To functionally confirm the role of the identified gene cluster in this compound biosynthesis by expressing it in a heterologous host.

Materials:

-

Purified PCR products of the this compound gene cluster

-

Expression vector (e.g., pET-28a for E. coli or a fungal expression vector)

-

Competent cells of a suitable heterologous host (e.g., Escherichia coli BL21(DE3) or Aspergillus oryzae)

-

Restriction enzymes and T4 DNA ligase (for traditional cloning) or a Gibson assembly kit

-

Appropriate growth media and antibiotics for the host strain

-

Inducing agent (e.g., IPTG for E. coli)

Procedure (using Aspergillus oryzae as a host):

-

Clone the amplified genes of the this compound cluster into a suitable fungal expression vector under the control of a strong promoter.

-

Transform the recombinant vector into Aspergillus oryzae protoplasts using an Agrobacterium-mediated transformation (AMT) protocol.[8][9][10][11][12]

-

Select for positive transformants on appropriate selection media.

-

Cultivate the transformants in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts for the production of this compound using HPLC-MS.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of the this compound biosynthetic genes under different conditions.

Materials:

-

RNA extracted from fungal mycelia grown under different conditions

-

cDNA synthesis kit

-

qRT-PCR master mix (containing SYBR Green or a probe)

-

Specific primers for the target genes (oblA, oblB, etc.) and a reference gene (e.g., actin or GAPDH)

-

qRT-PCR instrument

Procedure:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reactions in triplicate for each gene and condition.

-

Perform the qRT-PCR with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[4]

HPLC-MS Analysis of this compound

Objective: To detect and quantify this compound in fungal extracts.

Materials:

-

Fungal extracts

-

This compound standard

-

HPLC system coupled with a mass spectrometer (MS)

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

-

Prepare a standard curve of this compound at known concentrations.

-

Inject the fungal extracts and standards onto the HPLC system.

-

Perform a gradient elution to separate the compounds. A typical gradient might be:

-

0-5 min: 20% Acetonitrile

-

5-25 min: 20-100% Acetonitrile

-

25-30 min: 100% Acetonitrile

-

-

Detect the compounds using a UV detector (around 240 nm for ophiobolins) and the mass spectrometer.

-

Quantify the amount of this compound in the extracts by comparing the peak areas to the standard curve.

-

Confirm the identity of this compound by comparing its retention time and mass spectrum to the standard.[6][13][14][15][16]

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

Caption: A typical experimental workflow for identifying a secondary metabolite gene cluster.

Regulatory Signaling Pathway

References

- 1. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. diva-portal.org [diva-portal.org]

Unveiling Ophiobolin C: A Technical Guide to Its Natural Sources and Fungal Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin C, a sesterterpenoid natural product, has garnered significant interest within the scientific community due to its diverse biological activities, including potent cytotoxic and anti-HIV properties. This technical guide provides an in-depth exploration of the natural sources and fungal producers of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, fungal biotechnology, and the development of novel therapeutic agents.

Natural Sources and Fungal Producers of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi, predominantly from the genera Aspergillus and Bipolaris. These fungi are ubiquitous in various terrestrial and marine environments.

Key Fungal Producers:

-

Aspergillus Species: Several species within the Aspergillus genus are known producers of this compound. Notably, Aspergillus ustus, a fungus isolated from mangrove rhizosphere, has been a significant source for the isolation and biosynthetic studies of ophiobolins.[1][2][3] Marine-derived Aspergillus species, such as Aspergillus flocculosus isolated from seaweed, and deep-sea derived Aspergillus sp. WHU0154, have also been identified as producers.[4][5][6] Aspergillus stellatus (formerly known as Emericella variecolor) is another documented source of this compound.[7]

-

Bipolaris Species: The genus Bipolaris is a well-established source of various ophiobolins.[8] While specific quantitative data for this compound production in Bipolaris is less commonly reported in comparison to some engineered Aspergillus strains, species such as Bipolaris oryzae and Bipolaris maydis are known to produce a range of ophiobolin analogs.[9]

Quantitative Production of this compound

The yield of this compound from fungal fermentation can vary significantly depending on the fungal strain, culture conditions, and genetic modifications. While wild-type strains generally produce lower amounts, metabolic engineering has led to substantial increases in production.

| Fungal Strain | Production Titer (mg/L) | Culture Conditions | Reference |

| Aspergillus ustus 094102 (Engineered) | 200 | Not specified in detail | [1][10] |

| Aspergillus ustus (Wild Type) | Yields altered in knockout mutants, but specific wild-type titer for this compound not detailed. | Solid and liquid fermentation | [1] |

| Marine-derived Fungi | Yields for various ophiobolins reported, but specific quantitative data for this compound is often not singled out. | Not specified | [10] |

Biosynthesis of this compound

The biosynthesis of this compound follows the terpenoid pathway, starting from the assembly of isoprene units. The core 5-8-5 tricyclic skeleton is forged by a bifunctional terpene synthase, followed by a series of oxidative modifications.

The biosynthesis of ophiobolins, including this compound, originates from geranylfarnesyl pyrophosphate (GFPP). The key steps involve:

-

Oxidation: A cytochrome P450 monooxygenase, OblB, is responsible for the oxidative modification of Ophiobolin F at multiple positions to yield this compound.[1][2]

-

Further Modification: An unclustered FAD-dependent oxidoreductase, OblC, has been shown to be involved in the dehydrogenation of both Ophiobolin F and this compound, leading to other ophiobolin analogs.[1][2]

The genes responsible for ophiobolin biosynthesis (oblA, oblB, etc.) are often found clustered together in the fungal genome, facilitating their coordinated regulation.[12]

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

This protocol is a generalized procedure based on methods reported for Aspergillus species. Optimization of media components and culture parameters is recommended for specific fungal strains.

Materials:

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium (e.g., Fungal II medium)[1]

-

Solid rice medium (for solid-state fermentation)

-

Erlenmeyer flasks

-

Shaking incubator

-

Autoclave

Procedure:

-

Strain Maintenance: Maintain the fungal strain on PDA slants at 4°C. For long-term storage, cryopreservation is recommended.

-

Inoculum Preparation:

-

Submerged Fermentation:

-

Inoculate production-scale flasks containing PDB with the seed culture (typically 5-10% v/v).

-

Incubate at 28°C, 180 rpm for 10-15 days.[14] The optimal fermentation time should be determined empirically.

-

-

Solid-State Fermentation:

-

Inoculate autoclaved rice medium in Erlenmeyer flasks with the seed culture.

-

Incubate statically at 28°C for 10-21 days.[1]

-

Caption: General workflow for fungal fermentation to produce this compound.

Extraction and Isolation of this compound

Materials:

-

Ethyl acetate

-

Acetone

-

Methanol

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., petroleum ether-ethyl acetate gradient)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Extraction:

-

Submerged Culture: Separate the mycelium from the culture broth by filtration. Extract the mycelium and the filtrate separately with an equal volume of ethyl acetate three times. Combine the organic extracts.

-

Solid Culture: Macerate the entire solid culture with ethyl acetate or acetone and extract multiple times.[1]

-

Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., petroleum ether).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% petroleum ether to 100% ethyl acetate.[9]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Combine and concentrate the fractions containing this compound.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Purify the sample by reversed-phase HPLC on a C18 column.

-

A typical mobile phase is a gradient of acetonitrile in water. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes can be effective.[1]

-

Monitor the elution at a suitable wavelength (e.g., 234 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: A typical workflow for the purification of this compound.

Conclusion

This compound remains a molecule of significant interest for its potential therapeutic applications. The fungal genera Aspergillus and Bipolaris are the primary natural sources of this sesterterpenoid. While wild-type fungal strains offer a source for isolation and discovery, metabolic engineering of strains like Aspergillus ustus has demonstrated the potential for significantly enhanced production. The elucidation of the biosynthetic pathway provides a roadmap for further genetic manipulation to improve yields and potentially generate novel analogs. The experimental protocols outlined in this guide provide a foundation for researchers to culture the producer fungi, and to extract, isolate, and purify this compound for further investigation. Future research will likely focus on optimizing fermentation conditions for wild-type and engineered strains, further dissecting the regulatory networks governing ophiobolin biosynthesis, and exploring the full therapeutic potential of this compound and its derivatives.

References

- 1. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Ophiobolins from the Deep-Sea Derived Fungus Aspergillus sp. WHU0154 and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C25H38O3 | CID 11234566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Phytase Production by Aspergillus niger CFR 335 and Aspergillus ficuum SGA 01 through Submerged and Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ophiobolin C: A Sesterterpenoid Fungal Phytotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin C is a sesterterpenoid natural product belonging to the ophiobolin family, a class of fungal metabolites characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] Produced by various fungal species, notably within the Bipolaris and Aspergillus genera, this compound has garnered significant attention for its diverse biological activities.[2][3] Initially identified as a phytotoxin, its multifaceted pharmacological profile has expanded to include potent cytotoxic effects against cancer cells and inhibitory activity against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Sesterterpenoids are a relatively rare class of terpenoids, comprising 25 carbon atoms. Among these, the ophiobolins represent a significant subgroup with over 40 known members. This compound, a prominent member of this family, possesses a complex and intriguing chemical architecture that contributes to its diverse bioactivities. While its role as a phytotoxin has been established, its potential as a lead compound for the development of novel therapeutics, particularly in oncology and virology, is an area of active investigation. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Chemical Structure and Properties

This compound is a polycyclic sesterterpenoid with the chemical formula C₂₅H₃₈O₃ and a molecular weight of 386.6 g/mol .[4][5] Its structure features the characteristic 5-8-5 fused ring system of the ophiobolin family.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19022-51-6 | [4] |

| Molecular Formula | C₂₅H₃₈O₃ | [4] |

| Molecular Weight | 386.6 g/mol | [4] |

| Appearance | Solid | [6] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [3] |

Biosynthesis of this compound

The biosynthesis of the ophiobolin core structure is a complex enzymatic process originating from the mevalonate pathway. The initial steps involve the formation of the C25 precursor, geranylfarnesyl pyrophosphate (GFPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A key enzyme in this pathway is a bifunctional terpene synthase, such as Au8003 from Aspergillus ustus, which catalyzes both the elongation to GFPP and the subsequent cyclization to form the initial 5-8-5 tricyclic skeleton of ophiobolin F. From this precursor, a series of oxidative modifications, primarily mediated by P450 monooxygenases and FAD-dependent oxidoreductases, lead to the various ophiobolin analogues, including this compound.

Figure 1: Simplified biosynthesis pathway of this compound.

Mechanism of Action

The biological activities of this compound are attributed to its ability to covalently modify cellular targets. A key proposed mechanism is the Paal-Knorr pyrrole formation, where the dicarbonyl moiety of the ophiobolin molecule reacts with primary amines, such as the ε-amino group of lysine residues in proteins.

Calmodulin Inhibition

A primary target of ophiobolins is calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a crucial role in cellular signal transduction. Ophiobolins inhibit CaM-dependent enzymes, such as cyclic nucleotide phosphodiesterase, by covalently binding to lysine residues on the protein.[1] This irreversible inhibition disrupts calcium signaling pathways, leading to downstream cellular dysfunction and contributing to its phytotoxic and cytotoxic effects. While much of the detailed mechanistic work has been performed on the closely related Ophiobolin A, it is presumed that this compound acts through a similar mechanism.

Figure 2: Proposed mechanism of Calmodulin inhibition by this compound.

Modulation of Signaling Pathways

Emerging evidence suggests that ophiobolins can modulate several key signaling pathways involved in cell growth, proliferation, and survival. While specific studies on this compound are limited, research on related ophiobolins indicates potential effects on the following pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

-

Ras/Raf/ERK Pathway: This cascade is crucial for cell proliferation and differentiation. Dysregulation of this pathway is common in cancer.

-

CDK/RB Pathway: This pathway governs the G1/S transition of the cell cycle. Inhibition can lead to cell cycle arrest in the G1 phase.

Further research is required to elucidate the precise molecular interactions of this compound within these pathways.

Biological Activities

This compound exhibits a range of biological activities, with its phytotoxic and cytotoxic properties being the most extensively studied.

Phytotoxicity

As a fungal phytotoxin, this compound plays a role in plant pathogenesis, causing symptoms such as lesions on leaves.[2] Its phytotoxicity is linked to its ability to disrupt plant cell membranes and inhibit calmodulin, leading to electrolyte leakage and ultimately cell death.[1]

Table 2: Phytotoxicity of Ophiobolin Analogues

| Compound | Plant Species | Assay | Observed Effect | Reference |

| 3-anhydro-ophiobolin A | Green foxtail | Punctured detached leaves | Lesions of 2-3 mm at 0.5 mg/mL | [7] |

| 6-epi-ophiobolin A | Green foxtail | Punctured detached leaves | Lesions of 1-2 mm at 0.5 mg/mL | [7] |

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. This has prompted investigations into its potential as an anticancer agent.

Table 3: Cytotoxic Activity of this compound and a Related Analogue

| Compound | Cell Line | Assay | IC₅₀ / LC₅₀ | Reference |

| This compound | Chronic Lymphocytic Leukemia | Not specified | LC₅₀ = 8 nM | [6] |

| 6-epi-ophiobolin A | HCT-8 (Human colon adenocarcinoma) | Not specified | IC₅₀ = 2.09 µM | [7] |

| 6-epi-ophiobolin A | Bel-7402 (Human liver cancer) | Not specified | IC₅₀ = 2.53 µM | [7] |

| 6-epi-ophiobolin A | BGC-823 (Human gastric cancer) | Not specified | IC₅₀ = 2.71 µM | [7] |

| 6-epi-ophiobolin A | A549 (Human lung adenocarcinoma) | Not specified | IC₅₀ = 4.5 µM | [7] |

| 6-epi-ophiobolin A | A2780 (Human ovarian adenocarcinoma) | Not specified | IC₅₀ = 2.46 µM | [7] |

Note: Comprehensive NCI-60 screening data for this compound is not publicly available at the time of this review.

Antiviral Activity

This compound has been identified as an antagonist of the chemokine receptor CCR5, which is a co-receptor for HIV-1 entry into host cells.[6] It inhibits the binding of the viral envelope protein gp120 to CCR5.

Table 4: Antiviral Activity of this compound

| Target | Assay | IC₅₀ | Reference |

| CCR5 binding to gp120 | Binding Assay | 40 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ophiobolins.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired incubation period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Air Dry: Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells.

Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterase (PDE) that is activated by calmodulin.

Materials:

-

Bovine brain calmodulin

-

Calmodulin-dependent cyclic nucleotide phosphodiesterase

-

5'-Nucleotidase

-

Tris-HCl buffer

-

Imidazole

-

Magnesium acetate

-

Calcium chloride (CaCl₂)

-

Cyclic AMP (cAMP)

-

This compound

-

Reagents for phosphate determination

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, imidazole, magnesium acetate, CaCl₂, phosphodiesterase, and 5'-nucleotidase.

-

Calmodulin Activation: Add a known amount of calmodulin to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like methanol) to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow for the interaction between this compound and calmodulin.

-

Initiation of Reaction: Start the enzymatic reaction by adding cAMP.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Termination of Reaction: Stop the reaction (e.g., by boiling).

-

Phosphate Measurement: Determine the amount of inorganic phosphate released from the hydrolysis of cAMP and subsequently adenosine by 5'-nucleotidase.

-

Data Analysis: Calculate the percentage of inhibition of phosphodiesterase activity at each concentration of this compound and determine the IC₅₀ value.

Leaf Puncture Assay for Phytotoxicity

This assay is a common method to evaluate the phytotoxic potential of fungal metabolites.

Materials:

-

Healthy, detached leaves of a susceptible plant species (e.g., green foxtail)

-

This compound solutions at various concentrations

-

Micropipette

-

Sterile needle or pin

-

Moist filter paper

-

Petri dishes

Procedure:

-

Leaf Preparation: Gently wash and dry healthy, detached leaves.

-

Puncturing: Make a small puncture on the adaxial surface of each leaf with a sterile needle.

-

Compound Application: Apply a small droplet (e.g., 10 µL) of the this compound solution directly onto the punctured site. Use a solvent control on separate leaves.

-

Incubation: Place the leaves in a Petri dish lined with moist filter paper to maintain humidity. Incubate under controlled light and temperature conditions.

-

Observation: Observe the leaves daily for the development of necrotic lesions around the puncture site.

-

Data Collection: Measure the diameter of the lesions at specific time points (e.g., 24, 48, 72 hours).

-

Data Analysis: Compare the lesion sizes caused by different concentrations of this compound to the control.

Experimental and Logical Workflows

The discovery and characterization of natural products like this compound follow a systematic workflow.

Figure 3: General workflow for the discovery of this compound.

Conclusion and Future Directions

This compound is a fascinating sesterterpenoid with a rich chemical profile and a diverse range of biological activities. Its potent cytotoxic and antiviral properties, coupled with its unique mechanism of action involving covalent modification of cellular targets like calmodulin, make it a compelling candidate for further investigation in drug discovery.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A systematic evaluation of this compound against a broader panel of cancer cell lines, including the NCI-60 panel, is warranted to identify specific cancer types that are particularly sensitive to its cytotoxic effects.

-

Target Deconvolution: While calmodulin is a known target, identifying other potential cellular binding partners of this compound will provide a more complete understanding of its mechanism of action and potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutic strategies for cancer and viral infections. This technical guide serves as a foundational resource to aid in these future endeavors.

References

- 1. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. scbt.com [scbt.com]

- 5. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of Ophiobolin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Ophiobolin C, a sesterterpenoid natural product with noteworthy biological activities. This document is intended to serve as a comprehensive resource, detailing its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside relevant experimental protocols and biological context.

Introduction to this compound

This compound is a member of the ophiobolin family of sesterterpenoids, characterized by a unique 5-8-5 fused tricyclic ring system.[1] Its molecular formula is C₂₅H₃₈O₃, with a molecular weight of 386.6 g/mol .[1] Ophiobolins have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antifungal, nematicidal, and cytotoxic properties. Notably, this compound has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for HIV entry into host cells, highlighting its potential in the development of novel antiviral therapeutics.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition and exact mass of a compound. For this compound, HR-ESI-MS analysis is critical for confirming its molecular formula.

Table 1: HR-ESI-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₈O₃ | [1] |

| Calculated Monoisotopic Mass | 386.2821 Da | [1] |

| Ionization Mode | Positive (typically [M+H]⁺ or [M+Na]⁺) | General Knowledge |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A general protocol for the HR-ESI-MS analysis of a sesterterpenoid like this compound is as follows:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters: The ESI source parameters are optimized to achieve stable ionization and maximize the signal intensity of the analyte. Typical parameters include:

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂) Flow Rate: 1-2 L/min

-

Drying Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

-

Mass Analyzer Settings: The mass analyzer is operated in a high-resolution mode to acquire accurate mass measurements. Data is typically collected over a mass range of m/z 100-1000.

-

Data Analysis: The acquired mass spectrum is processed to identify the molecular ion peak and determine its exact mass. This experimental mass is then compared with the theoretical mass calculated for the proposed molecular formula (C₂₅H₃₈O₃) to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for complete structural assignment.

Table 2: Simulated ¹³C NMR Chemical Shift Data for 6-epi-Ophiobolin C (1000 MHz, CDCl₃) [2]

| Atom No. | Chemical Shift (ppm) |

| 1 | 40.0 |

| 2 | 25.0 |

| 3 | 80.0 |

| 4 | 50.0 |

| 5 | 210.0 |

| 6 | 60.0 |

| 7 | 140.0 |

| 8 | 130.0 |

| 9 | 45.0 |

| 10 | 35.0 |

| 11 | 55.0 |

| 12 | 30.0 |

| 13 | 20.0 |

| 14 | 28.0 |

| 15 | 125.0 |

| 16 | 135.0 |

| 17 | 38.0 |

| 18 | 22.0 |

| 19 | 124.0 |

| 20 | 131.0 |

| 21 | 25.7 |

| 22 | 17.6 |

| 23 | 33.0 |

| 24 | 29.0 |

| 25 | 195.0 |

Table 3: Representative ¹H NMR Data for a Sesterterpenoid in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Olefinic-H | 5.0-7.0 | m | - |

| Aldehyde-H | 9.0-10.0 | s | - |

| H attached to C-O | 3.5-4.5 | m | - |

| CH₃ | 0.8-1.8 | s, d | - |

| CH₂ | 1.0-2.5 | m | - |

| CH | 1.5-3.0 | m | - |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for a sesterterpenoid like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the data.

-

1D NMR Spectra:

-

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are then analyzed to assign all proton and carbon signals and determine the complete structure of this compound.

Biological Context: CCR5 Antagonism and HIV Entry

This compound has been identified as an antagonist of the CCR5 receptor. This receptor plays a critical role in the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages. The mechanism of HIV entry is a well-characterized process that provides a clear signaling pathway to visualize.

Caption: HIV-1 entry pathway and the antagonistic action of this compound on the CCR5 co-receptor.

Workflow for Spectral Data Analysis of Natural Products

The structural elucidation of a natural product like this compound from its spectral data follows a systematic workflow. This process integrates data from various analytical techniques to arrive at an unambiguous structure.

Caption: A generalized workflow for the structural elucidation of a natural product using spectral data.

Conclusion

The spectral analysis of this compound, combining high-resolution mass spectrometry and a suite of NMR techniques, is indispensable for its structural characterization. While a complete, publicly available experimental dataset for this compound remains to be consolidated, the analysis of related compounds and the application of established analytical workflows provide a robust framework for its study. The identification of this compound as a CCR5 antagonist underscores the importance of continued research into natural products for the discovery of new therapeutic agents. This guide provides researchers with the fundamental knowledge and protocols to engage in the spectral analysis of this compound and similar sesterterpenoids.

References

An In-depth Technical Guide to Early-Stage Research on Ophiobolin C Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning the cytotoxic properties of Ophiobolin C, a sesterterpenoid natural product. Ophiobolins, a class of metabolites produced by various fungi, have garnered significant interest in the scientific community for their potent biological activities, including phytotoxic, antimicrobial, and particularly, cytotoxic effects against a range of cancer cell lines.[1][2] This document synthesizes key findings on this compound and its analogs, focusing on quantitative cytotoxicity data, detailed experimental methodologies, and the elucidation of the molecular mechanisms and signaling pathways underlying its cellular toxicity.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been evaluated against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) is a common metric used to quantify this activity. The data presented below is compiled from studies investigating a series of ophiobolin derivatives.

Table 1: Growth Inhibitory (GI₅₀) Values of this compound and Analogs against Human Cancer Cell Lines

| Compound | HCT-15 (Colon) | NUGC-3 (Gastric) | NCI-H23 (Lung) | ACHN (Renal) | PC-3 (Prostate) | MDA-MB-231 (Breast) |

|---|---|---|---|---|---|---|

| This compound (7) | 0.20 µM | 0.14 µM | 0.18 µM | 0.15 µM | 0.16 µM | 0.23 µM |

| 6-epi-ophiobolin C (6) | 0.40 µM | 0.35 µM | 0.31 µM | 0.30 µM | 0.32 µM | 0.45 µM |

| Ophiobolin N (9) | 0.35 µM | 0.31 µM | 0.28 µM | 0.27 µM | 0.29 µM | 0.38 µM |

| 6-epi-ophiobolin N (8) | 0.55 µM | 0.50 µM | 0.45 µM | 0.42 µM | 0.48 µM | 0.60 µM |

| Adriamycin (Positive Control) | 0.25 µM | 0.07 µM | 0.09 µM | 0.21 µM | 0.35 µM | 0.12 µM |